7-amino-4-oxo-5-[2-(propan-2-yloxy)phenyl]-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-amino-4-oxo-5-[2-(propan-2-yloxy)phenyl]-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound with a complex structure that includes a pyrano[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-oxo-5-[2-(propan-2-yloxy)phenyl]-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves the reaction of arylmethylene malononitriles with thiobarbituric acid derivatives in the presence of a base. The reaction is carried out in boiling ethanol, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions may also be possible, but detailed information is lacking.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions
Bases: Sodium hydroxide or sodium carbonate are commonly used bases in the synthesis of this compound.
Solvents: Ethanol is frequently used as a solvent for the reactions.
Major Products
The major product of the synthesis is 7-amino-4-oxo-5-[2-(propan-2-yloxy)phenyl]-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile itself. Other products may include various substituted derivatives depending on the specific reactants used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action for 7-amino-4-oxo-5-[2-(propan-2-yloxy)phenyl]-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile is not well-understood
Properties
IUPAC Name |
7-amino-4-oxo-5-(2-propan-2-yloxyphenyl)-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-9(2)23-12-6-4-3-5-10(12)13-11(7-18)15(19)24-17-14(13)16(22)20-8-21-17/h3-6,8-9,13H,19H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJKSOLYLAMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2C(=C(OC3=C2C(=O)NC=N3)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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